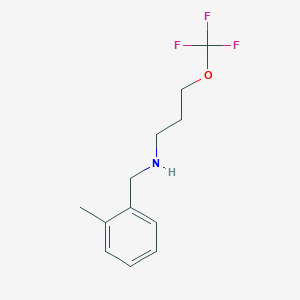

(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine

Description

(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine is a secondary amine characterized by a 2-methylbenzyl group and a 3-trifluoromethoxypropyl substituent bonded to the nitrogen atom. Its molecular formula is C₁₂H₁₆F₃NO, with a molecular weight of 247.26 g/mol.

Properties

Molecular Formula |

C12H16F3NO |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

N-[(2-methylphenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |

InChI |

InChI=1S/C12H16F3NO/c1-10-5-2-3-6-11(10)9-16-7-4-8-17-12(13,14)15/h2-3,5-6,16H,4,7-9H2,1H3 |

InChI Key |

NZCFZZSHEQMOJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CNCCCOC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the reaction of 2-methylbenzyl chloride with 3-trifluoromethoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The benzyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl moiety in this compound can be modified to alter electronic and steric effects. Key analogs include:

| Compound Name | Benzyl Substituent | Propyl Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine | 2-methyl | 3-trifluoromethoxy | C₁₂H₁₆F₃NO | 247.26 | High hydrophobicity, electron-withdrawing |

| (4-Chloro-benzyl)-(3-trifluoromethoxypropyl)-amine | 4-chloro | 3-trifluoromethoxy | C₁₁H₁₃ClF₃NO | 267.68 | Enhanced polarity, potential pesticidal activity |

| (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | 4-ethoxy | 3-morpholin-4-yl | C₁₅H₂₄N₂O | 248.36 | Polar, hydrogen-bonding capability |

Variations in the Propylamine Chain

The propylamine chain’s substituents critically affect solubility and reactivity:

| Compound Name | Propyl Substituent | Key Functional Impact |

|---|---|---|

| (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine | 3-trifluoromethoxy | Hydrophobic, resistant to hydrolysis |

| (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | 3-morpholin-4-yl | Polar, enhances water solubility |

| Methyl(3-phenoxypropyl)amine | 3-phenoxy | Moderate hydrophobicity, flexible backbone |

- Trifluoromethoxy vs. Morpholine : The trifluoromethoxy group (–OCF₃) reduces water solubility but improves resistance to oxidative degradation, making it suitable for applications requiring environmental stability (e.g., marine epoxy resins) . Morpholine derivatives, in contrast, exhibit higher polarity, favoring applications in drug delivery or hydrophilic coatings .

- Synthetic Accessibility: Synthesis often involves nucleophilic substitution (e.g., displacement of bromine with amines or fluorides), as demonstrated in the preparation of N-(2-fluoro-3-phenoxypropyl)amines .

Research Findings and Predictive Modeling

Wet Adhesion Performance in Epoxy Resins

Studies on amine hardeners () highlight the role of nitrogen atom spacing and substituent hydrophobicity in wet adhesion strength. The target compound’s trifluoromethoxy group likely reduces water absorption at the epoxy interface, enhancing wet adhesion compared to polar analogs like morpholine derivatives. Machine learning models (LASSO regression) predict such hydrophobic amines as optimal candidates for high wet-strength applications .

Stability and Reactivity

- Hydrolytic Stability : The –OCF₃ group’s strong electron-withdrawing nature stabilizes the amine against hydrolysis, unlike morpholine or ethoxy groups, which may undergo ring-opening or oxidation .

- Thermal Stability : Branched polyamines (e.g., amine-terminated polypropylene glycol) generally outperform linear analogs in thermal resistance, but low-molecular-weight amines like the target compound offer superior curing kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.